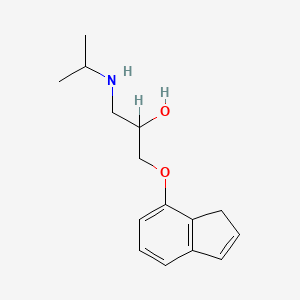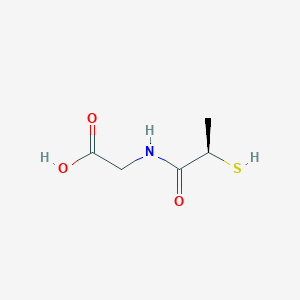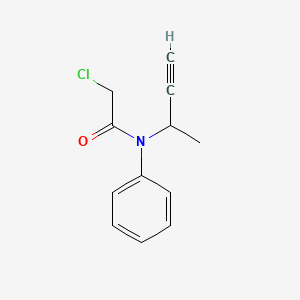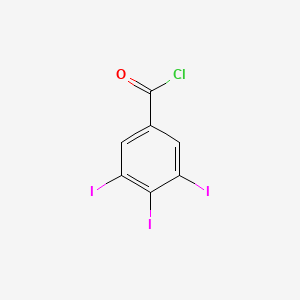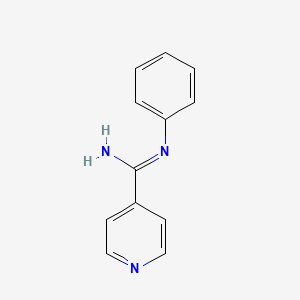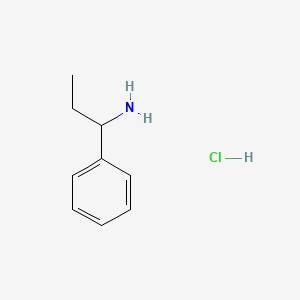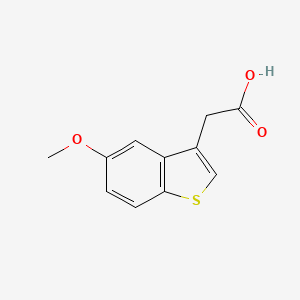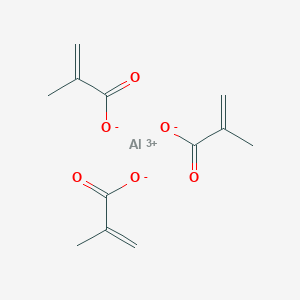
Aluminium methacrylate
Overview
Description
Aluminium methacrylate is a compound that combines aluminium with methacrylic acid, forming a coordination complex. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The methacrylate group provides the compound with reactive sites that can undergo polymerization, making it useful in creating advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium methacrylate can be synthesized through various methods. One common approach involves the reaction of aluminium alkoxides with methacrylic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The use of catalysts can also enhance the efficiency of the reaction, leading to higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: Aluminium methacrylate undergoes various chemical reactions, including polymerization, coordination, and substitution reactions.
Common Reagents and Conditions:
Polymerization: This reaction involves the methacrylate groups and can be initiated using free radicals, UV light, or heat. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Coordination Reactions: this compound can coordinate with other ligands, forming complex structures. This is often facilitated by the presence of Lewis bases.
Substitution Reactions: The methacrylate groups can be substituted with other functional groups under appropriate conditions, such as in the presence of strong nucleophiles.
Major Products: The major products of these reactions include polymers with varying properties, depending on the reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Aluminium methacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: The compound is explored for its potential in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: this compound is used in coatings, adhesives, and as a precursor for the production of high-performance materials.
Mechanism of Action
The mechanism of action of aluminium methacrylate involves the interaction of the methacrylate groups with various molecular targets. The methacrylate groups can undergo polymerization, forming long chains that contribute to the material’s properties. Additionally, the aluminium center can coordinate with other molecules, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Used in the synthesis of polymers with different mechanical properties.
Ethyl methacrylate: Another methacrylate ester with applications in polymer chemistry.
Uniqueness: Aluminium methacrylate stands out due to the presence of the aluminium center, which imparts unique coordination chemistry and reactivity. This makes it particularly useful in applications where both the methacrylate functionality and the aluminium coordination are advantageous.
Properties
IUPAC Name |
aluminum;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H6O2.Al/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPROKIABJECGK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15AlO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890792 | |
| Record name | 2-Propenoic acid, 2-methyl-, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21828-44-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, aluminum salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021828444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


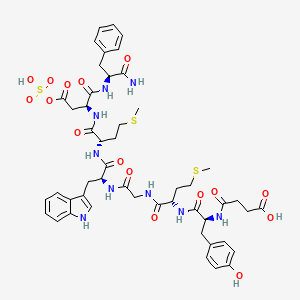
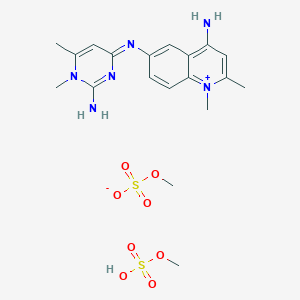
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)
